N,N-Dimethylpiperidin-4-amine

Description

Structure

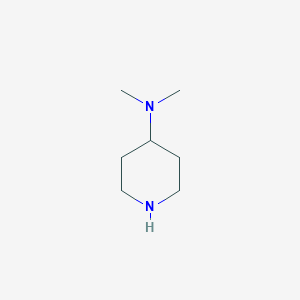

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJAIURZMRJPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198542 | |

| Record name | N,N-Dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50533-97-6 | |

| Record name | 4-(Dimethylamino)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50533-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylpiperidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050533976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Dimethylpiperidin-4-amine physical and chemical properties

An In-depth Technical Guide to N,N-Dimethylpiperidin-4-amine: Properties, Synthesis, and Applications

Introduction

This compound, also known by synonyms such as 4-(Dimethylamino)piperidine, is a heterocyclic amine that serves as a versatile building block in organic synthesis.[1] Its CAS Number is 50533-97-6.[2] This compound is of significant interest to researchers and professionals in drug development and proteomics research due to its utility as a chemical intermediate.[2] This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its applications.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. The compound typically appears as a colorless to pale yellow liquid with an amine-like odor.[2]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 50533-97-6 | [2][4][5] |

| Molecular Formula | C₇H₁₆N₂ | [2][4][5][6][7] |

| Molecular Weight | 128.22 g/mol | [2][3][4][5][6][7] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Boiling Point | 180-187°C | [2][4][6] |

| Density | 0.85 - 0.91 g/cm³ | [2][4] |

| Refractive Index | 1.4760 | [4][6] |

| pKa | 10.10 ± 0.10 (Predicted) | [4][8] |

| Solubility | Good solubility in water, ethanol, and ether | [2] |

| Melting Point | < -20°C | [2] |

| Flash Point | 187°C | [4] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [4][6][8] |

Experimental Protocols

A common and effective method for the synthesis of this compound is the reductive amination of a protected piperidone derivative.[1]

Synthesis of this compound via Reductive Amination

This protocol is adapted from established synthetic routes.[6][9]

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Methylene chloride

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

In a suitable reaction vessel, 1-(tert-Butoxycarbonyl)-4-piperidone (4.75 mmol) is dissolved in methanol (15 mL).[6][9]

-

To this solution, add dimethylamine hydrochloride (9.8 mmol) and sodium cyanoborohydride (4.3 mmol) at room temperature.[6][9]

-

After 4 days, concentrated HCl (10 mL) is added, and the volume of the reaction is reduced in vacuo.[6][9]

-

The resulting residue is dissolved in H₂O (30 mL) and the pH is adjusted to 10 using a 2M NaOH solution.[6][9]

-

The aqueous solution is extracted with methylene chloride (3 x 20 mL).[6][9]

-

The combined organic extracts are dried over anhydrous Na₂SO₄.[6][9]

-

The solvent is removed in vacuo to yield this compound.[6][9]

Caption: Reductive amination synthesis of this compound.

Applications

This compound is a key intermediate with applications in several areas of chemical and pharmaceutical research.

-

Organic Synthesis: It serves as a fundamental building block for the synthesis of more complex molecules.[1][2]

-

Pharmaceuticals: The compound is used as an intermediate in the production of various pharmaceutical agents.[2] It has been investigated as a therapeutic agent for alcohol dependence by modulating the activity of NMDA receptors.[4]

-

Proteomics Research: It is utilized in the field of proteomics research.[2][7]

Caption: Logical overview of the technical guide for this compound.

Safety Information

This compound is associated with several hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is considered harmful if swallowed and may cause severe skin burns and eye damage.[3][10] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[10] It should be stored in a well-ventilated place, locked up, and kept under an inert atmosphere.[4][10]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 50533-97-6 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 50533-97-6 [m.chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 50533-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to N,N-Dimethylpiperidin-4-amine (CAS: 50533-97-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpiperidin-4-amine, with the CAS number 50533-97-6, is a heterocyclic amine that serves as a versatile building block in organic synthesis and holds significant interest in the field of neuroscience.[1][2] Its structural features, particularly the piperidine scaffold, are common in many biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety and handling, and its potential role as a modulator of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 50533-97-6 | [1][2][4][5][6][7] |

| Molecular Formula | C₇H₁₆N₂ | [2][4][6] |

| Molecular Weight | 128.22 g/mol | [2][4][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Dimethylamino)piperidine | [2][6] |

| Appearance | Colorless to pale yellow liquid | [2][8] |

| Boiling Point | 187 °C | [2] |

| Density | 0.91 g/cm³ | [2] |

| Refractive Index | 1.4760 | [2] |

| pKa (Predicted) | 10.10 ± 0.10 | [2] |

| Storage Temperature | 2–8 °C, under inert gas | [2][8] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | (CDCl₃, 300 MHz): δ 3.14 (m, 2H), 2.58 (td, J=12.3, 2.4 Hz, 2H), 2.28 (s, 6H), 2.22 (m, 1H), 1.82 (m, 2H), 1.68 (s, 1H), 1.37 (tdd, J=12.2, 12.2, 4.1 Hz, 2H) | |

| Mass Spectrometry | ESI (+): 129 (M+H⁺) | |

| ¹³C NMR | Predicted spectral data is available in online databases, but experimental data was not found in the searched literature. | |

| Infrared (IR) | A vapor phase IR spectrum is available in the SpectraBase database. Key expected absorptions for this aliphatic amine include C-H stretching (below 3000 cm⁻¹), C-N stretching (around 1250–1020 cm⁻¹), and the absence of N-H stretching bands (3300-3500 cm⁻¹) due to the tertiary and secondary amine structure within the piperidine ring. | [1] |

Synthesis

A common and effective method for the synthesis of this compound is the reductive amination of a protected piperidone derivative.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from 1-(tert-Butoxycarbonyl)-4-piperidone.

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water (H₂O)

Procedure:

-

To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride (270 mg, 4.3 mmol) at room temperature.

-

Stir the reaction mixture for 4 days.

-

Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.

-

Dissolve the resulting residue in H₂O (30 mL) and adjust the pH to 10 using a 2M NaOH solution.

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo to yield this compound.

Synthesis Workflow Diagram

Applications in Research and Drug Development

This compound is primarily utilized as a building block in organic synthesis for the creation of more complex molecules, particularly in the development of novel pharmaceutical agents.[2] Its bifunctional nature, possessing both a secondary and a tertiary amine, allows for a variety of chemical transformations.

Biological Activity: Modulation of NMDA Receptors

Several sources indicate that this compound has molecular features associated with the polyamine modulation of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] This has led to its investigation as a potential therapeutic agent, for instance, in reducing the effects of alcohol dependence.[2][3]

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its activity is modulated by several endogenous molecules, including polyamines like spermine and spermidine. These polyamines can enhance NMDA receptor function by interacting with a specific polyamine binding site on the receptor complex.

While direct experimental evidence detailing the specific interaction of this compound with the NMDA receptor is not extensively available in the reviewed literature, its structural similarity to endogenous polyamines suggests a potential modulatory role. The following diagram illustrates the general mechanism of NMDA receptor activation and the known sites of modulation that could be relevant for polyamine-like molecules.

Potential Signaling Pathway Diagram

Disclaimer: This diagram illustrates a potential mechanism based on the compound's structural similarity to known polyamine modulators of the NMDA receptor. The precise binding site and downstream effects of this compound require further experimental validation.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[2] It is harmful if swallowed and can cause severe skin burns and eye damage.

Table 3: Safety and Hazard Information

| Category | Information | Reference(s) |

| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [1] |

| GHS Pictograms | Corrosive, Irritant | [1] |

| Signal Word | Danger | [1] |

| UN Number | 2735 | |

| Hazard Class | 8 (Corrosive substances) | |

| Packing Group | III | |

| Handling | Wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. | |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place in a corrosives area. | |

| Incompatible Materials | Oxidizing agents |

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to adhere to all institutional and regulatory safety protocols.

Conclusion

This compound is a valuable chemical intermediate with established applications in organic synthesis and potential utility in neuropharmacology due to its putative role as an NMDA receptor modulator. This guide has consolidated key technical data to support its use in research and development. Further studies are warranted to fully elucidate its biological mechanism of action and therapeutic potential.

References

- 1. This compound | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Modulation of the NMDA receptor by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 50533-97-6 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. scbt.com [scbt.com]

- 7. Hit2Lead | this compound | CAS# 50533-97-6 | MFCD00023144 | BB-4018153 [hit2lead.com]

- 8. This compound | 50533-97-6 [sigmaaldrich.com]

An In-depth Technical Guide to 4-(Dimethylamino)piperidine: Structure, Synonyms, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Dimethylamino)piperidine, a heterocyclic amine of significant interest in organic synthesis and medicinal chemistry. This document details its chemical structure, extensive list of synonyms, and key identifiers. A thorough summary of its physicochemical properties is presented in a structured tabular format for easy reference. Detailed experimental protocols for its synthesis via reductive amination are provided, along with methodologies for its characterization using standard analytical techniques. Furthermore, a logical workflow for the synthesis and characterization of 4-(Dimethylamino)piperidine is visualized using a Graphviz diagram. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, providing foundational knowledge for the utilization of this versatile chemical scaffold.

Chemical Identity and Structure

4-(Dimethylamino)piperidine, with the IUPAC name N,N-dimethylpiperidin-4-amine, is a saturated heterocyclic compound. Its structure consists of a piperidine ring substituted at the 4-position with a dimethylamino group.

Molecular Formula: C₇H₁₆N₂[1][2]

Molecular Weight: 128.22 g/mol [1][2]

The presence of two nitrogen atoms, a secondary amine within the piperidine ring and a tertiary amine in the dimethylamino substituent, imparts basic properties to the molecule and makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Synonyms and Identifiers

For clarity and comprehensive database searching, a list of synonyms and identifiers for 4-(Dimethylamino)piperidine is provided below.

| Identifier Type | Identifier |

| IUPAC Name | This compound[2] |

| Common Name | 4-(Dimethylamino)piperidine[2] |

| CAS Number | 50533-97-6[1][2] |

| EINECS Number | 256-617-2[2][3] |

| PubChem CID | 417391[2] |

| InChI | InChI=1S/C7H16N2/c1-9(2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3[2] |

| InChIKey | YFJAIURZMRJPDB-UHFFFAOYSA-N[2] |

| Canonical SMILES | CN(C)C1CCNCC1 |

| Selected Synonyms | N,N-Dimethyl-4-piperidinamine[1] |

| 4-(N,N-Dimethylamino)piperidine[3] | |

| Dimethyl-piperidin-4-yl-amine[3] | |

| 4-Dimethylaminopiperidine[3] |

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Dimethylamino)piperidine is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Physical State | Clear, colorless to slightly yellow liquid | [3] |

| Boiling Point | 187 °C | [3] |

| Density | 0.91 g/cm³ | [3] |

| Refractive Index | 1.4760 | [3] |

| pKa | 10.10 ± 0.10 (Predicted) | [3] |

| Flash Point | 187 °C | [3] |

| Solubility | Soluble in water, ethanol, and ether. | [1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [3] |

Experimental Protocols

Synthesis of 4-(Dimethylamino)piperidine

A common and efficient method for the synthesis of 4-(Dimethylamino)piperidine is the reductive amination of a protected 4-piperidone derivative.

Protocol: Reductive Amination of 1-(tert-Butoxycarbonyl)-4-piperidone

This protocol is adapted from a known synthetic procedure.

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Methylene chloride (Dichloromethane)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (e.g., 998 mg, 4.75 mmol) in methanol (15 mL) in a round-bottom flask, add dimethylamine hydrochloride (e.g., 800 mg, 9.8 mmol).

-

Stir the mixture at room temperature and add sodium cyanoborohydride (e.g., 270 mg, 4.3 mmol) portion-wise.

-

Allow the reaction to stir at room temperature for 4 days.

-

After 4 days, carefully add concentrated HCl (10 mL) to the reaction mixture.

-

Remove the methanol and excess HCl in vacuo using a rotary evaporator.

-

Dissolve the resulting residue in deionized water (30 mL).

-

Adjust the pH of the aqueous solution to 10 by the dropwise addition of a 2M NaOH solution.

-

Extract the aqueous solution with methylene chloride (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and remove the methylene chloride in vacuo to yield the final product, this compound.

Characterization of 4-(Dimethylamino)piperidine

The identity and purity of the synthesized 4-(Dimethylamino)piperidine can be confirmed using various spectroscopic methods.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the dimethylamino group protons. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field. The N-methyl protons will appear as a singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbons attached to the nitrogen atoms will be shifted downfield.

4.2.2 Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the alkyl groups and C-N stretching vibrations.

4.2.3 Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-(Dimethylamino)piperidine (128.22 g/mol ). The fragmentation pattern can provide further structural information.

Workflow and Pathway Visualizations

As specific signaling pathways involving 4-(Dimethylamino)piperidine are not extensively documented, a logical workflow for its synthesis and characterization is presented below. This diagram outlines the key steps from starting materials to the final, characterized product.

References

An In-depth Technical Guide to the Solubility of N,N-Dimethylpiperidin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dimethylpiperidin-4-amine (CAS 50533-97-6), a key intermediate in pharmaceutical and fine chemical synthesis.[1] Understanding its solubility in various organic solvents is critical for its application in proteomics research, organic synthesis, and formulation development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ | [1][2] |

| Molecular Weight | 128.22 g/mol | [1][2] |

| Boiling Point | 180-185 °C | [1] |

| Density | ~0.85 g/cm³ at 20°C | [1] |

| pKa | 10.10 ± 0.10 (Predicted) |

Qualitative Solubility Profile

This compound exhibits good solubility in a range of common laboratory solvents. Published data indicates that it is soluble in water, ethanol, and ether.[1] This suggests its utility in a variety of reaction and formulation systems.

Quantitative Solubility Data

Extensive searches of publicly available scientific literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a broad range of organic solvents. This represents a notable data gap for researchers and professionals working with this compound.

For comparative purposes, the table below provides solubility information for the structurally related and widely used catalyst, 4-Dimethylaminopyridine (DMAP). While not a direct substitute, this data can offer some guidance on the types of solvents in which this compound is likely to be soluble.

Table 1: Solubility of 4-Dimethylaminopyridine (DMAP)

| Solvent | Solubility |

| Methanol | Soluble |

| Benzene | Soluble |

| Ethyl acetate | Soluble |

| Chloroform | Soluble |

| Methylene chloride | Soluble |

| Acetone | Soluble |

| Acetic acid | Soluble |

| Ether | Less soluble |

| Diisopropyl ether | Less soluble |

| Cyclohexane | Less soluble |

| Hexane | Less soluble |

| Water | Less soluble |

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, researchers can determine the solubility of this compound in specific organic solvents using a standardized experimental protocol. The following is a detailed methodology based on the widely accepted shake-flask method.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a titrator)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add a known volume of the selected organic solvent to a series of vials.

-

To each vial, add an excess amount of this compound. The objective is to have undissolved solute present to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the filtered, diluted sample and the standard solutions using a calibrated analytical method such as GC-FID or an appropriate titration method.

-

Construct a calibration curve from the responses of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility from the determined concentration, taking into account any dilution factors. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For precise applications, direct experimental determination of solubility in the solvent of interest is highly recommended.

References

N,N-Dimethylpiperidin-4-amine: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for N,N-Dimethylpiperidin-4-amine (CAS No. 50533-97-6). The following sections detail the physical and chemical properties, hazard identification, personal protective equipment, first aid measures, and safe handling and storage procedures for this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a heterocyclic amine that is primarily utilized as a versatile building block in organic synthesis and proteomics research.[1][2] It is recognized for its role as an intermediate in the production of pharmaceuticals and fine chemicals.[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 50533-97-6 | [1] |

| Molecular Formula | C7H16N2 | [1][3] |

| Molecular Weight | 128.22 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Amine-like | [1] |

| Boiling Point | 180-185 °C | [1] |

| Density | Approximately 0.85 g/cm³ at 20°C | [1] |

| Solubility | Soluble in water, ethanol, and ether | [1] |

| Purity | ≥ 95% | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical and requires careful handling.[5] The primary hazards associated with this compound are its corrosive and irritant properties.[3] The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Dermal | Not Classified | Fatal in contact with skin (H310) has also been reported in some classifications |

| Acute Toxicity, Inhalation | Not Classified | Toxic if inhaled (H331) has also been reported in some classifications |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Chronic Toxicity | 2 | H411: Toxic to aquatic life with long lasting effects |

Source: Aggregated GHS information from multiple sources.[3][5][6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions should be conducted to determine the appropriate PPE. The following are general recommendations:

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. | To prevent contact with eyes, which can cause serious damage.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin exposure. | To prevent skin burns and irritation upon contact.[5][7] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation, which can be harmful.[6] |

Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing vapors or mist.[6]

-

Do not get in eyes, on skin, or on clothing.

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[6]

-

Keep away from heat, sparks, and open flames.[6]

-

Use non-sparking tools.[8]

Storage Conditions

-

Store in a tightly closed container.[5]

-

Keep in a dry, cool, and well-ventilated place.[5]

-

Store locked up.[5]

-

Store away from incompatible materials such as oxidizing agents.[5]

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If breathing is difficult, give oxygen.[8] Call a poison center or doctor immediately.[5] |

| Skin Contact | Take off immediately all contaminated clothing.[5] Rinse skin with water/shower for at least 15 minutes.[5] Call a physician immediately. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Immediately call an ophthalmologist. |

| Ingestion | Rinse mouth.[5] DO NOT induce vomiting.[5] Give water to drink (two glasses at most). Seek medical advice immediately. |

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation.[5] Evacuate the danger area. Avoid substance contact. Wear appropriate personal protective equipment.[5]

-

Environmental Precautions: Do not let the product enter drains. Avoid release to the environment.

-

Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Take up with inert absorbent material and dispose of as hazardous waste. Clean the affected area.

Experimental Protocol: Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5] Dispose of contents/container to an approved waste disposal plant.[5]

Transportation Information

This compound is classified as a dangerous good for transportation.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT/TDG/IATA/IMDG | UN2735 | AMINES, LIQUID, CORROSIVE, N.O.S. (this compound) | 8 | III |

This guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 50533-97-6 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 50533-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to N,N-Dimethylpiperidin-4-amine and its Derivatives for Researchers and Drug Development Professionals

An authoritative review of the synthesis, biological activity, and therapeutic potential of N,N-Dimethylpiperidin-4-amine and its analogs, providing a comprehensive resource for scientists in medicinal chemistry and drug discovery.

This compound is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1] Its piperidine core is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates. This technical guide delves into the synthesis, quantitative biological data, and mechanisms of action of this compound and its derivatives, with a focus on their applications in modern drug development.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 50533-97-6 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 180-185 °C |

Synthesis of this compound and its Derivatives

The most common and effective method for synthesizing this compound is through the reductive amination of a protected piperidone derivative.[1] This versatile reaction forms the basis for creating a diverse library of derivatives.

General Synthetic Workflow for this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known synthetic route.[1][2][3]

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (9.8 mmol) and sodium cyanoborohydride (4.3 mmol) at room temperature.

-

Stir the reaction mixture for 4 days.

-

Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.

-

Dissolve the resulting residue in H₂O (30 mL).

-

Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo to yield this compound.

Biological Applications and Quantitative Data

Derivatives of this compound have shown promise in a variety of therapeutic areas, including as antifungal agents and as inhibitors of dipeptidyl peptidase-4 (DPP4) for the treatment of diabetes.

Antifungal Activity

A series of 4-aminopiperidine derivatives have been synthesized and evaluated for their antifungal activity. The mechanism of action is believed to be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][5][6][7]

Ergosterol Biosynthesis Pathway and Site of Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by 4-aminopiperidine derivatives.

Table 1: Antifungal Activity of 4-Aminopiperidine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

| 1-Benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 0.5 - 4 |

| N-Dodecyl-1-phenethylpiperidin-4-amine | Aspergillus spp. | 1 - 8 |

Note: Data is representative of the activity of this class of compounds.

DPP4 Inhibition for Diabetes Treatment

A novel series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives have been designed and synthesized as potent DPP4 inhibitors for the management of type 2 diabetes.[8][9]

DPP4 Signaling Pathway in Glucose Homeostasis

Caption: Mechanism of action of 4-aminopiperidine derivatives as DPP4 inhibitors.

Table 2: DPP4 Inhibitory Activity

| Compound | R-group on Quinazoline | IC₅₀ (µM) |

| 9i | 6-bromo, 4'-chloro | 9.25 ± 0.57 |

| Sitagliptin (control) | - | - |

Note: Compound 9i is a 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivative.[8][9]

Experimental Protocol: Synthesis of 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil Derivatives

This is a generalized protocol based on the published synthesis.[8][9]

Materials:

-

Substituted Anthranilic acid

-

Substituted Isocyanate

-

3-Methyl-6-chloro uracil

-

4-Aminopiperidine

-

Appropriate solvents and reagents for cyclization and substitution reactions.

Procedure:

-

Synthesis of the quinazoline ring: React the substituted anthranilic acid with a substituted isocyanate to form the initial quinazoline scaffold.

-

Chlorination: Introduce a chlorine atom at the 6-position of the uracil ring.

-

Final Coupling: React the chlorinated uracil intermediate with 4-aminopiperidine to yield the final products. Purification is typically performed using column chromatography.

Conclusion

This compound and its derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core allows for the creation of diverse chemical libraries, leading to the discovery of compounds with a range of biological activities, including potent antifungal and antidiabetic properties. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of new drugs based on the 4-aminopiperidine motif. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 50533-97-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of N,N-Dimethylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpiperidin-4-amine, a readily accessible and synthetically versatile building block, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural features, including a basic tertiary amine and a piperidine ring, offer multiple points for chemical modification, enabling the exploration of diverse chemical spaces and the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the expanding applications of this compound in the design and discovery of novel drugs targeting a range of therapeutic areas, from infectious diseases to central nervous system disorders and oncology.

Physicochemical Properties and Synthesis

This compound (CAS Number: 50533-97-6) is a solid at room temperature with a molecular weight of 128.22 g/mol .[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 50533-97-6 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-(dimethylamino)piperidine |

A common and efficient method for the synthesis of this compound is through the reductive amination of a protected piperidone derivative.[1]

Experimental Protocol: Synthesis of this compound[1][2]

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water (H₂O)

Procedure:

-

To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1 equivalent) in methanol, add dimethylamine hydrochloride (2.1 equivalents) and sodium cyanoborohydride (0.9 equivalents) at room temperature.

-

Stir the reaction mixture for 4 days.

-

Add concentrated HCl and reduce the volume of the reaction mixture in vacuo.

-

Dissolve the resulting residue in H₂O.

-

Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.

-

Extract the aqueous solution with dichloromethane (3x).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo to yield this compound.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully incorporated into a variety of biologically active molecules. Key therapeutic areas where this scaffold has shown significant promise include:

-

Antifungal Agents: Targeting the ergosterol biosynthesis pathway.

-

Central Nervous System (CNS) Agents: Specifically as N-type calcium channel blockers for the treatment of pain.

-

Oncology: As a core component of kinase inhibitors.

-

GPCR Modulators: As allosteric modulators of G-protein coupled receptors.

Antifungal Agents: Inhibitors of Ergosterol Biosynthesis

Derivatives of 4-aminopiperidine have demonstrated potent antifungal activity by inhibiting key enzymes in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[2][3] Specifically, these compounds have been shown to inhibit sterol C14-reductase and sterol C8-isomerase.[2]

Quantitative Data: Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 4-aminopiperidine derivatives against various fungal pathogens.[2]

| Compound | Fungal Strain | MIC (µg/mL) |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 1-4 |

| Aspergillus fumigatus | 1-8 | |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | 1-4 |

| Aspergillus fumigatus | 1-8 |

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The diagram below illustrates the fungal ergosterol biosynthesis pathway and highlights the enzymes targeted by 4-aminopiperidine derivatives.

Experimental Protocol: Antifungal Susceptibility Testing (MIC Determination) [4][5][6][7][8]

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Materials:

-

Fungal isolates

-

RPMI-1640 medium

-

96-well microtiter plates

-

Test compound (e.g., 4-aminopiperidine derivative)

-

Control antifungal (e.g., fluconazole)

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of the test compound and control antifungal in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized inoculum of the fungal isolate.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well, which can be assessed visually or by using a spectrophotometer.

Central Nervous System Agents: N-type Calcium Channel Blockers

The this compound scaffold is a key component in the design of potent and selective N-type (CaV2.2) calcium channel blockers.[9] These channels are crucial for neurotransmitter release at presynaptic terminals and are implicated in pain signaling pathways.[1][9] Blocking these channels can therefore lead to analgesic effects.

Signaling Pathway: N-type Calcium Channel in Nociceptive Signaling

The following diagram illustrates the role of N-type calcium channels in pain signal transmission at a synapse.

Experimental Protocol: Whole-Cell Voltage Clamp for Calcium Channel Blockers [10][11][12][13][14]

This technique allows for the direct measurement of ion channel activity.

Materials:

-

Cells expressing N-type calcium channels (e.g., HEK293 cells or primary neurons)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Intracellular and extracellular recording solutions

-

Test compound

Procedure:

-

A glass micropipette filled with intracellular solution is brought into contact with a single cell.

-

A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior ("whole-cell" configuration).

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to activate the N-type calcium channels, and the resulting ionic currents are recorded.

-

The test compound is applied to the cell, and the change in the calcium current is measured to determine the inhibitory effect.

Oncology: Kinase Inhibitors

The 4-aminopiperidine moiety is found in a number of potent kinase inhibitors. For example, derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors with IC50 values in the low nanomolar range.[15] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Quantitative Data: Kinase Inhibitory Activity

| Compound | Target Kinase | IC₅₀ (nM) |

| Compound A5 | PI3Kδ | 1.3 |

| Compound A8 | PI3Kδ | 0.7 |

| Idelalisib (control) | PI3Kδ | 1.2 |

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition

The diagram below shows the PI3K/AKT/mTOR signaling pathway and the point of inhibition by the 4-aminopiperidine-containing compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay [16][17][18][19][20]

A common method to determine the potency of a kinase inhibitor is a luminescence-based assay that measures ATP consumption.

Materials:

-

Purified kinase (e.g., PI3Kδ)

-

Kinase substrate

-

ATP

-

Test inhibitor

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

Plate reader

Procedure:

-

In a multi-well plate, add the kinase, substrate, and varying concentrations of the test inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent.

-

The IC50 value is calculated by plotting the kinase activity against the inhibitor concentration.

GPCR Modulators

The this compound scaffold has the potential to be incorporated into allosteric modulators of G-protein coupled receptors (GPCRs).[21] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site for the endogenous ligand, offering a more nuanced way to control receptor function.[22]

Experimental Protocol: Radioligand Binding Assay for GPCRs [23][24][25][26][27]

Competition binding assays are used to determine the affinity (Ki) of an unlabeled test compound for a receptor.

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand (e.g., [³H]-ligand)

-

Unlabeled test compound

-

Assay buffer

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Measure the amount of radioactivity bound to the filters using a scintillation counter.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry, providing a foundation for the development of a wide range of therapeutic agents. Its synthetic tractability allows for the facile generation of diverse compound libraries, which have yielded potent inhibitors of fungal ergosterol biosynthesis, N-type calcium channels, and various kinases. The continued exploration of this privileged structure is likely to lead to the discovery of novel drug candidates with improved efficacy and safety profiles for the treatment of a multitude of human diseases. This guide serves as a foundational resource for researchers aiming to leverage the potential of the this compound core in their drug discovery endeavors.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]

- 3. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. homepages.gac.edu [homepages.gac.edu]

- 11. axolbio.com [axolbio.com]

- 12. Whole-cell patch-clamp recording of voltage-sensitive Ca²⁺ channel currents in single cells: heterologous expression systems and neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 15. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. In vitro kinase assay [protocols.io]

- 19. caymanchem.com [caymanchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 24. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. multispaninc.com [multispaninc.com]

- 26. benchchem.com [benchchem.com]

- 27. giffordbioscience.com [giffordbioscience.com]

Spectroscopic Profile of N,N-Dimethylpiperidin-4-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethylpiperidin-4-amine (CAS No. 50533-97-6), a key intermediate in pharmaceutical and fine chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.14 | m | 2H | Axial H at C2, C6 |

| 2.58 | td | 2H | Equatorial H at C2, C6 |

| 2.28 | s | 6H | N(CH₃)₂ |

| 2.22 | m | 1H | H at C4 |

| 1.82 | m | 2H | Axial H at C3, C5 |

| 1.37 | tdd | 2H | Equatorial H at C3, C5 |

Solvent: CDCl₃, Instrument: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 107.76 | C4 |

| 44.80 | C2, C6 |

| 44.80 | N(CH₃)₂ |

| 25.90 | C3, C5 |

Solvent: D₂O, Instrument: 400 MHz[2]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2950-2800 | C-H stretch (aliphatic) |

| 2825-2765 | C-H stretch (N-CH₃) |

| 1470-1440 | C-H bend (CH₂) |

| 1250-1020 | C-N stretch (aliphatic amine) |

Note: This is a generalized spectrum for aliphatic amines. Specific experimental data for this compound was not available.

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion |

| 129 | [M+H]⁺ |

| 128 | [M]⁺ |

Ionization Mode: Electrospray (ESI) and Electron Ionization (EI)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the reductive amination of 1-(tert-Butoxycarbonyl)-4-piperidone.[3]

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol

-

Concentrated Hydrochloric Acid

-

2M Sodium Hydroxide

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

1-(tert-Butoxycarbonyl)-4-piperidone (4.75 mmol) is dissolved in methanol (15 mL).

-

Dimethylamine hydrochloride (9.8 mmol) and sodium cyanoborohydride (4.3 mmol) are added to the solution at room temperature.

-

The reaction mixture is stirred for 4 days.

-

Concentrated HCl (10 mL) is added, and the volume is reduced in vacuo.

-

The residue is dissolved in water (30 mL) and the pH is adjusted to 10 with a 2M NaOH solution.

-

The aqueous solution is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed in vacuo to yield this compound.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization.

Mandatory Visualizations

Signaling Pathway of Spectroscopic Data Interpretation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Relationship between spectroscopic techniques and structural information.

References

Methodological & Application

Synthesis of N,N-Dimethylpiperidin-4-amine via Reductive Amination: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N,N-Dimethylpiperidin-4-amine, a valuable building block in medicinal chemistry and pharmaceutical development. The synthesis is achieved through a reliable and widely utilized method: reductive amination. This process involves the reaction of a protected piperidone derivative with dimethylamine in the presence of a reducing agent, followed by deprotection to yield the target compound. This document outlines the necessary reagents, a step-by-step experimental procedure, and quantitative data to ensure reproducible results.

Introduction

This compound, also known as 4-(dimethylamino)piperidine, is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structural motif is found in compounds targeting a range of biological systems. Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and broad applicability in forming carbon-nitrogen bonds.[3][4][5][6][7] This method typically involves the reaction of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5] The protocol detailed herein employs 1-(tert-Butoxycarbonyl)-4-piperidone as the carbonyl precursor, dimethylamine hydrochloride as the amine source, and sodium cyanoborohydride as the reducing agent.

Overall Reaction Scheme

The synthesis of this compound proceeds in two key stages:

-

Reductive Amination: 1-(tert-Butoxycarbonyl)-4-piperidone reacts with dimethylamine (generated in situ from its hydrochloride salt) to form an intermediate iminium ion. This intermediate is subsequently reduced by sodium cyanoborohydride to yield the Boc-protected this compound.

-

Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the reactants and their quantities for the synthesis of this compound.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Mass (mg) | Moles (mmol) | Molar Equivalents |

| 1-(tert-Butoxycarbonyl)-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 998 | 4.75 | 1.0 |

| Dimethylamine hydrochloride | C₂H₈ClN | 81.54 | 800 | 9.8 | 2.06 |

| Sodium cyanoborohydride | CH₃BNNa | 62.84 | 270 | 4.3 | 0.9 |

| Product | |||||

| This compound | C₇H₁₆N₂ | 128.22 | 169 | 1.32 | (Yield: ~28%) |

Experimental Protocol

This protocol is adapted from established synthetic routes.[1][2][8]

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water (H₂O)

Procedure:

Step 1: Reductive Amination

-

In a suitable reaction vessel, dissolve 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15 mL).

-

To this solution, add dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride (270 mg, 4.3 mmol) at room temperature.[1][2][8]

-

Stir the reaction mixture at room temperature for 4 days.[1][2][8]

Step 2: Deprotection and Workup

-

After 4 days, add concentrated HCl (10 mL) to the reaction mixture.

-

Reduce the volume of the reaction mixture in vacuo using a rotary evaporator.

-

Dissolve the resulting residue in deionized water (30 mL).

-

Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.[1][2][8]

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).[1][2][8]

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.[1]

-

Filter off the drying agent and remove the solvent in vacuo to yield this compound.[1]

Expected Outcome:

The final product, this compound, is obtained as a solid. The reported yield for this specific procedure is 169 mg.[2][8]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Sodium cyanoborohydride is toxic and should be handled with care.

-

Concentrated acids and bases are corrosive and should be handled with appropriate caution.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 50533-97-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Experimental protocol for the synthesis of N,N-Dimethylpiperidin-4-amine.

An established method for the synthesis of N,N-Dimethylpiperidin-4-amine is through the reductive amination of a protected piperidone derivative. This protocol offers a reliable route to obtaining the desired product, which serves as a versatile building block in organic synthesis, particularly in the development of new therapeutic agents.[1]

Application Notes

This compound, also known as 4-(dimethylamino)piperidine, is a heterocyclic amine with applications in proteomics research and as an intermediate in the production of pharmaceuticals and fine chemicals.[2] Its structure is associated with the modulation of N-methyl-D-aspartate (NMDA) receptors, making it a compound of interest in medicinal chemistry.[3] The synthesis protocol described herein provides a common and effective method for its preparation.[1]

Experimental Protocol

The synthesis of this compound is achieved via a one-pot reductive amination reaction.[4] This process involves the reaction of a ketone (a protected piperidone) with an amine (dimethylamine) to form an imine intermediate, which is then reduced in situ to the final amine product.[5][6]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 1-(tert-Butoxycarbonyl)-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 998 mg | 4.75 |

| Dimethylamine hydrochloride | C₂H₈ClN | 81.54 | 800 mg | 9.8 |

| Sodium cyanoborohydride | CH₃BNNa | 62.84 | 270 mg | 4.3 |

| Methanol | CH₄O | 32.04 | 15 mL | - |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 10 mL | - |

| 2M Sodium Hydroxide Solution | NaOH | 40.00 | As needed | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | 3 x 20 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Deionized Water | H₂O | 18.02 | 30 mL | - |

Procedure:

-

To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride (270 mg, 4.3 mmol) at room temperature.[1][7]

-

Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.[1][7]

-

Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.[1][7]

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).[1][7]

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.[1][7]

-

Remove the solvent in vacuo to yield this compound (169 mg).[7][8]

Product Characterization:

The resulting product can be characterized by NMR and mass spectrometry.[7]

-

¹H NMR (CDCl₃, 300 MHz): δ 3.14 (m, 2H), 2.58 (td, J=12.3, 2.4 Hz, 2H), 2.28 (s, 6H), 2.22 (m, 1H), 1.82 (m, 2H), 1.68 (s, 1H), 1.37 (tdd, J=12.2, 12.2, 4.1 Hz, 2H).[7]

-

ESI (+) MS: 129 (M+H⁺).[7]

Physicochemical Properties

| Property | Value |

| CAS Number | 50533-97-6[2] |

| Molecular Formula | C₇H₁₆N₂[2] |

| Molecular Weight | 128.22 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 180-185°C[2] |

| Density | ~0.85 g/cm³ at 20°C[2] |

| Purity | ≥95%[9] |

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 50533-97-6 [chemicalbook.com]

- 9. scbt.com [scbt.com]

Application Notes and Protocols for N,N-Dimethylpiperidin-4-amine as a Base in Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[1][2] Weakly basic amines, such as piperidine and its derivatives, are frequently employed as catalysts.[1][2] N,N-Dimethylpiperidin-4-amine, a tertiary amine, is anticipated to be an effective catalyst for this transformation. Its tertiary amine functionality can act as a Brønsted base to deprotonate the active methylene compound, initiating the condensation cascade. This document provides detailed protocols and application notes for the use of this compound as a base in the Knoevenagel condensation, drawing upon established procedures for similar piperidine-based catalysts.

Catalytic Role and Mechanism

In the Knoevenagel condensation, this compound is expected to function as a base catalyst. The mechanism, analogous to that of other amine catalysts, proceeds through the following key steps:

-

Deprotonation: The tertiary amine deprotonates the active methylene compound to form a resonance-stabilized enolate.[2]

-

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.

-

Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated product.[2]

While secondary amines like piperidine can also proceed through an iminium ion intermediate, the primary role of a tertiary amine like this compound is direct base catalysis.[3][4]

Applications in Synthesis

The Knoevenagel condensation is a versatile tool for the synthesis of a wide array of compounds, including:

-

Precursors for pharmaceuticals, such as glitazones used in the treatment of type II diabetes.[5]

-

Bioactive curcumin derivatives.[6]

-

Functionalized α,β-unsaturated esters, nitriles, and amides.[7]

-

Various heterocyclic and carbocyclic frameworks.

Experimental Protocols

The following are generalized protocols for performing a Knoevenagel condensation using this compound as a base. These should be optimized for specific substrates.

Protocol 1: General Procedure in Solution

This protocol outlines a standard procedure using a solvent.

Materials:

-

Aldehyde or ketone (1.0 mmol)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)

-

This compound (0.1-0.2 mmol, 10-20 mol%)

-

Solvent (e.g., ethanol, toluene, dichloromethane) (5-10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv), the active methylene compound (1.0-1.2 equiv), and the chosen solvent.

-

Stir the mixture to ensure homogeneity.

-

Add this compound (catalytic amount) to the flask.

-

The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Solvent-Free Conditions

This approach is a greener alternative that can sometimes lead to shorter reaction times and simpler work-up.

Materials:

-

Aldehyde or ketone (1.0 mmol)

-

Active methylene compound (1.0 mmol)

-

This compound (0.1 mmol, 10 mol%)

-

Mortar and pestle or reaction vial with a magnetic stirrer

Procedure:

-

In a reaction vial or mortar, combine the aldehyde or ketone (1.0 equiv) and the active methylene compound (1.0 equiv).

-

Add this compound (catalytic amount).

-

Stir the mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction by TLC. The reaction mixture may solidify as the product forms.

-

Upon completion, the solid product can be washed with water or a cold solvent (e.g., ethanol) to remove the catalyst and any unreacted starting materials.

-

Further purification can be achieved by recrystallization.

Data Presentation

The following tables provide representative data for Knoevenagel condensations catalyzed by piperidine derivatives. These values should serve as a starting point for optimization when using this compound.

Table 1: Reaction of Various Aldehydes with Malononitrile

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 10 | Ethanol | RT | 1 | >95 |

| 2 | 4-Nitrobenzaldehyde | 10 | Ethanol | RT | 0.5 | >98 |

| 3 | 4-Methoxybenzaldehyde | 10 | Ethanol | RT | 2 | >90 |

| 4 | Cinnamaldehyde | 10 | Dichloromethane | RT | 3 | ~90 |

Data is representative and based on typical results for piperidine-catalyzed reactions. Actual results with this compound may vary.

Table 2: Effect of Solvent on Reaction Yield

| Entry | Solvent | Dielectric Constant | Temp (°C) | Time (h) | Representative Yield (%) |

| 1 | Ethanol | 24.5 | RT | 1-3 | High |

| 2 | Toluene | 2.4 | Reflux | 2-5 | Moderate to High |

| 3 | Dichloromethane | 9.1 | RT | 2-4 | Moderate to High |

| 4 | Water | 80.1 | 50 | 1-2 | High (Substrate dependent) |

| 5 | Solvent-Free | N/A | RT | 0.5-2 | High |

This table illustrates general trends. Optimal conditions are substrate-dependent.

Conclusion

This compound is a promising basic catalyst for the Knoevenagel condensation. Its structural features suggest it will perform with high efficacy, similar to other piperidine derivatives. The provided protocols offer a solid foundation for researchers to develop specific applications for this catalyst in their synthetic endeavors. Optimization of catalyst loading, solvent, and temperature will be key to achieving high yields and purity for specific substrate combinations.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]

- 4. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Application of N,N-Dimethylpiperidin-4-amine in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpiperidin-4-amine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its piperidine core is a prevalent structural motif in medicinal chemistry, known to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3] The presence of a dimethylamino group at the 4-position and a secondary amine within the piperidine ring provides two key points for chemical modification, making it a valuable intermediate in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, with a focus on its role as a key intermediate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 50533-97-6 | [4] |

| Molecular Formula | C₇H₁₆N₂ | [4] |

| Molecular Weight | 128.22 g/mol | [4] |